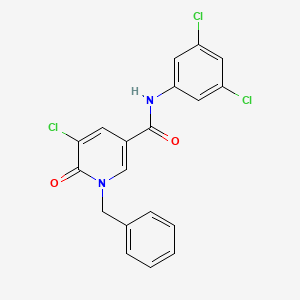
1-benzyl-5-chloro-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-benzyl-5-chloro-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is a chemical compound with the formula C19H13Cl3N2O2 . It is available for research purposes .
Physical And Chemical Properties Analysis
The boiling point of this compound is not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Structural Studies:
- The compound has been used in the synthesis of other chemicals, such as nudiflorine, highlighting its utility in creating complex molecules (Buurman & Plas, 1986).
- Another study focused on the synthesis of related compounds, demonstrating the versatility of such molecules in medicinal chemistry (Meurer et al., 2005).
Chemical Properties and Reactions:
- Research on polysubstituted 2-pyridinecarboxylic acid derivatives shows the reactivity and potential applications in different chemical reactions (Dubois et al., 1996).
- A study on the oxidative coupling of alkanones provides insight into the chemical behavior of related compounds, which could have implications for industrial and synthetic applications (El-Abadelah et al., 2018).
Biological Activity:
- Compounds with structural similarities have been examined for their antimicrobial activities, suggesting potential pharmaceutical applications (Patel et al., 2010).
- Another research focused on the evaluation of certain derivatives as antimicrobial and antifungal agents, indicating the relevance of this class of compounds in the development of new drugs (El-Sehrawi et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-5-chloro-N-(3,5-dichlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-7-15(21)9-16(8-14)23-18(25)13-6-17(22)19(26)24(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVGXSFAEFILKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-chloro-N-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2472879.png)

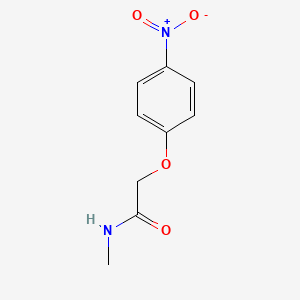
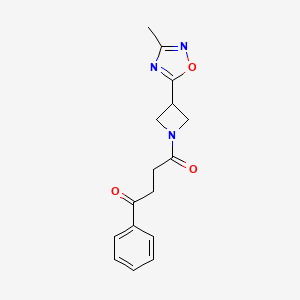
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2472886.png)
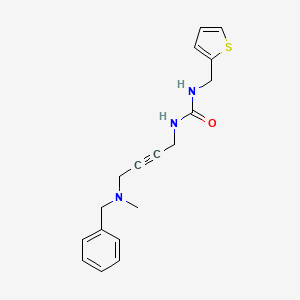
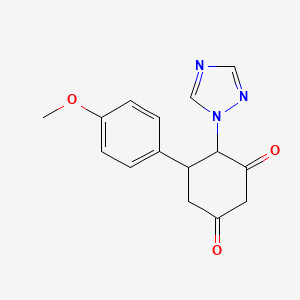

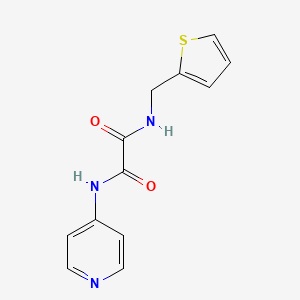
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)
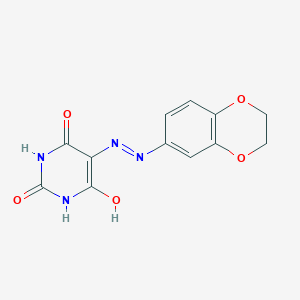
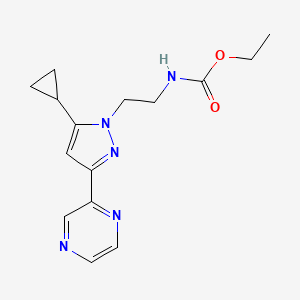
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)